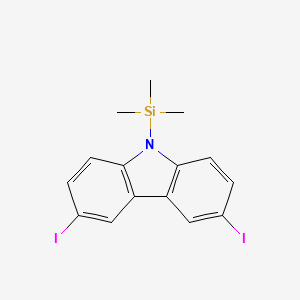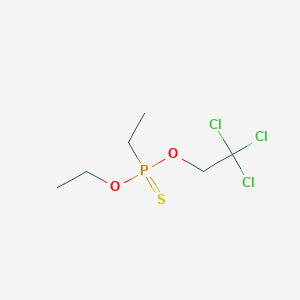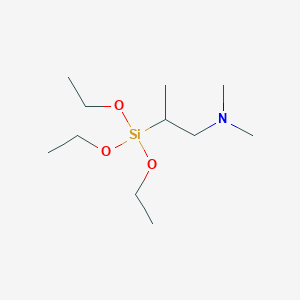![molecular formula C11H9N3O6S B14363421 Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate CAS No. 91611-42-6](/img/structure/B14363421.png)
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate is an organic compound that features a cyano group, a dinitrophenyl group, and a sulfanyl group attached to an ethyl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate typically involves the reaction of ethyl cyanoacetate with 2,4-dinitrophenylsulfanyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with a palladium on carbon catalyst in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted cyanoacetates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Applications De Recherche Scientifique
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate involves its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the nitro groups can undergo reduction to form amino groups, which can further react with other molecules. The sulfanyl group can be oxidized to form sulfoxides or sulfones, which can interact with various biological targets.
Comparaison Avec Des Composés Similaires
Ethyl cyano[(2,4-dinitrophenyl)sulfanyl]acetate can be compared with similar compounds such as:
Ethyl cyanoacetate: Lacks the dinitrophenyl and sulfanyl groups, making it less reactive.
2,4-Dinitrophenylsulfanyl chloride: Contains the dinitrophenyl and sulfanyl groups but lacks the cyano and ethyl acetate moieties.
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate: Similar in structure but contains a nitrophenylsulfonyloxyimino group instead of a dinitrophenylsulfanyl group.
Propriétés
Numéro CAS |
91611-42-6 |
|---|---|
Formule moléculaire |
C11H9N3O6S |
Poids moléculaire |
311.27 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-(2,4-dinitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C11H9N3O6S/c1-2-20-11(15)10(6-12)21-9-4-3-7(13(16)17)5-8(9)14(18)19/h3-5,10H,2H2,1H3 |
Clé InChI |
GUVWPBZPTNFTHR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)


![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)






![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)

